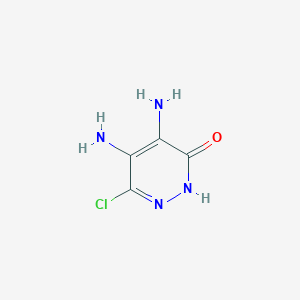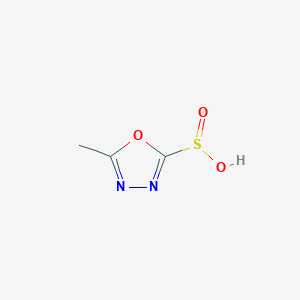![molecular formula C6H6N4 B13107803 Pyrrolo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-25-0](/img/structure/B13107803.png)
Pyrrolo[2,1-c][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with triazine precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.
Industrial Production Methods
For industrial-scale production, a continuous flow process has been developed to ensure the efficient and scalable synthesis of this compound . This method involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process is designed to be safe and environmentally friendly, with minimal waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Pyrrolo[2,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, this compound can block their activity, leading to the modulation of cellular processes and therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is unique due to its fused ring structure and versatile reactivity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities but different structural features.
Pyrrolo[2,1-d][1,2,3]triazine: A related compound with distinct reactivity and applications.
Pyrrolo[3,2-d][1,2,4]triazine: A compound with a different ring fusion pattern and unique properties.
These compounds share some similarities in their chemical behavior and biological activities but differ in their specific applications and mechanisms of action.
Propriétés
Numéro CAS |
253878-25-0 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
pyrrolo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2 |
Clé InChI |
BNXCBQYIDHTAFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)N=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)


![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)




